

# The Pharmacokinetic Profile of Imazalil in Rats: A Comprehensive Overview

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## Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1587083*

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An in-depth examination of the absorption, distribution, metabolism, and excretion of the fungicide **Imazalil** in rat models, providing crucial data and methodologies for researchers and professionals in drug development and toxicology.

**Imazalil**, a widely used systemic imidazole fungicide, undergoes rapid and extensive absorption, distribution, metabolism, and excretion in rats. Understanding the pharmacokinetic profile of this compound is essential for assessing its potential toxicity and for the development of related chemical entities. This technical guide synthesizes key findings from various studies to provide a detailed overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) of **Imazalil** in this preclinical model.

## Absorption

Following oral administration, **Imazalil** is almost completely absorbed from the gastrointestinal tract in rats. The high bioavailability of orally administered **Imazalil** is inferred from the comparison of excretion patterns after oral and intravenous dosing[1][2].

## Distribution

Once absorbed, **Imazalil** distributes to various tissues, with the highest concentrations of radioactivity typically found in the liver, lungs, and kidneys[1][3]. Tissue residues, however, decline significantly over time, indicating that **Imazalil** does not tend to bioaccumulate in the body[4]. Approximately half of the radiolabel retained in the body is found in the liver, the primary site of metabolism[1][2].

**Table 1: Tissue Residue Levels of Radioactivity after a Single Oral Dose of [<sup>3</sup>H]-Imazalil Sulfate (20 mg/kg bw) in Wistar Rats**

Time After Dosing	Percentage of Administered Radioactivity in Tissues
48 hours	5.4% - 6.1%
96 hours	1.8% - 3.5%

Source:[1][3]

## Metabolism

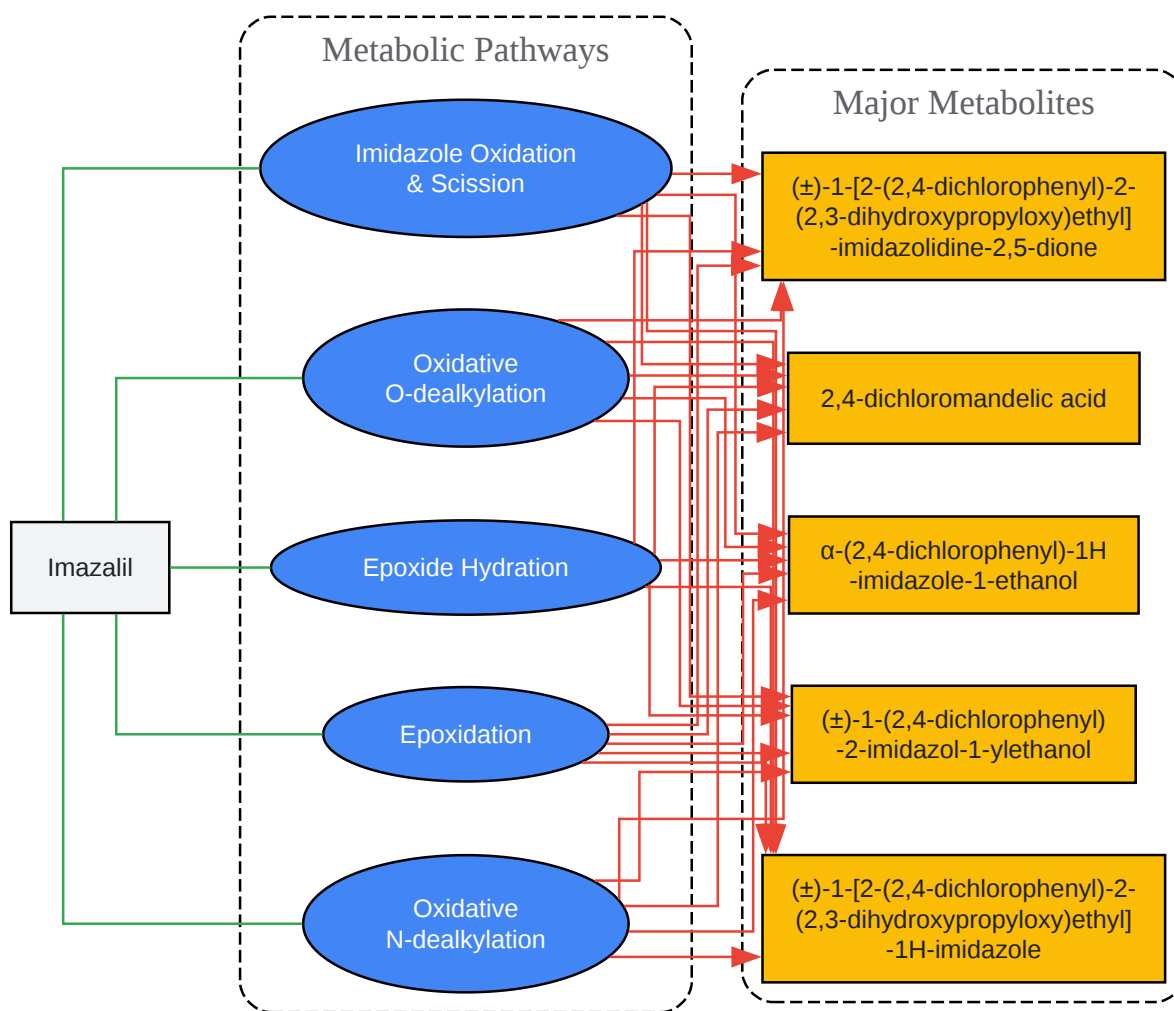
**Imazalil** undergoes extensive metabolism in rats, with very little of the parent compound being excreted unchanged[2][5]. Less than 1% of the administered dose is found as unchanged **Imazalil** in the feces, and only trace amounts are detected in the urine[2][5]. The biotransformation of **Imazalil** involves several key pathways, resulting in the formation of at least 25 metabolites[1][2].

The primary metabolic routes identified are:

- Epoxidation
- Epoxide hydration
- Oxidative O-dealkylation
- Imidazole oxidation and scission
- Oxidative N-dealkylation

The major metabolites identified in rat urine include  $\alpha$ -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid[1][3]. More extensive studies have identified three other major metabolites: ( $\pm$ )-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidazolidine-2,5-dione, ( $\pm$ )-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole, and ( $\pm$ )-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol[1][2]. The metabolic pattern is similar for both

oral and intravenous administration and is consistent between male and female rats[1][2]. In vitro studies using rat liver homogenates have confirmed the formation of  $\alpha$ -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole[1].



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Caption: Metabolic pathways of **Imazalil** in rats.

## Excretion

**Imazalil** and its metabolites are rapidly excreted from the body, primarily in the urine and feces. Following a single oral dose, approximately 90% of the administered radioactivity is excreted

within 96 hours, with roughly equal amounts found in the urine and feces[1][3]. The excretion profile is rapid, with a large percentage of the dose eliminated within the first 24 hours.

## **Table 2: Cumulative Excretion of Radioactivity in Rats Following Administration of Imazalil**

Dosing Regimen	Sex	Time After Dosing	% of Administered Dose Excreted	Route
Single Oral Dose (1.25 mg/kg bw)	Male	24 hours	90%	Urine & Feces
Single Oral Dose (1.25 mg/kg bw)	Female	24 hours	93%	Urine & Feces
14-Day Oral Dose (1.25 mg/kg bw/day) + Single Oral Dose	Male	24 hours	94%	Urine & Feces
14-Day Oral Dose (1.25 mg/kg bw/day) + Single Oral Dose	Female	24 hours	84%	Urine & Feces
Single Oral Dose (20 mg/kg bw)	Male	24 hours	90%	Urine & Feces
Single Oral Dose (20 mg/kg bw)	Female	24 hours	89%	Urine & Feces
Single Oral Dose (20 mg/kg bw)	Male & Female	96 hours	~90%	Urine & Feces (approx. equal)
Single Intravenous Dose (1.25 mg/kg bw)	Male & Female	24 hours	84%	Urine & Feces
Single Intravenous Dose (1.25 mg/kg bw)	Male & Female	96 hours	89%	Urine & Feces

Source:[1][2]

## Experimental Protocols

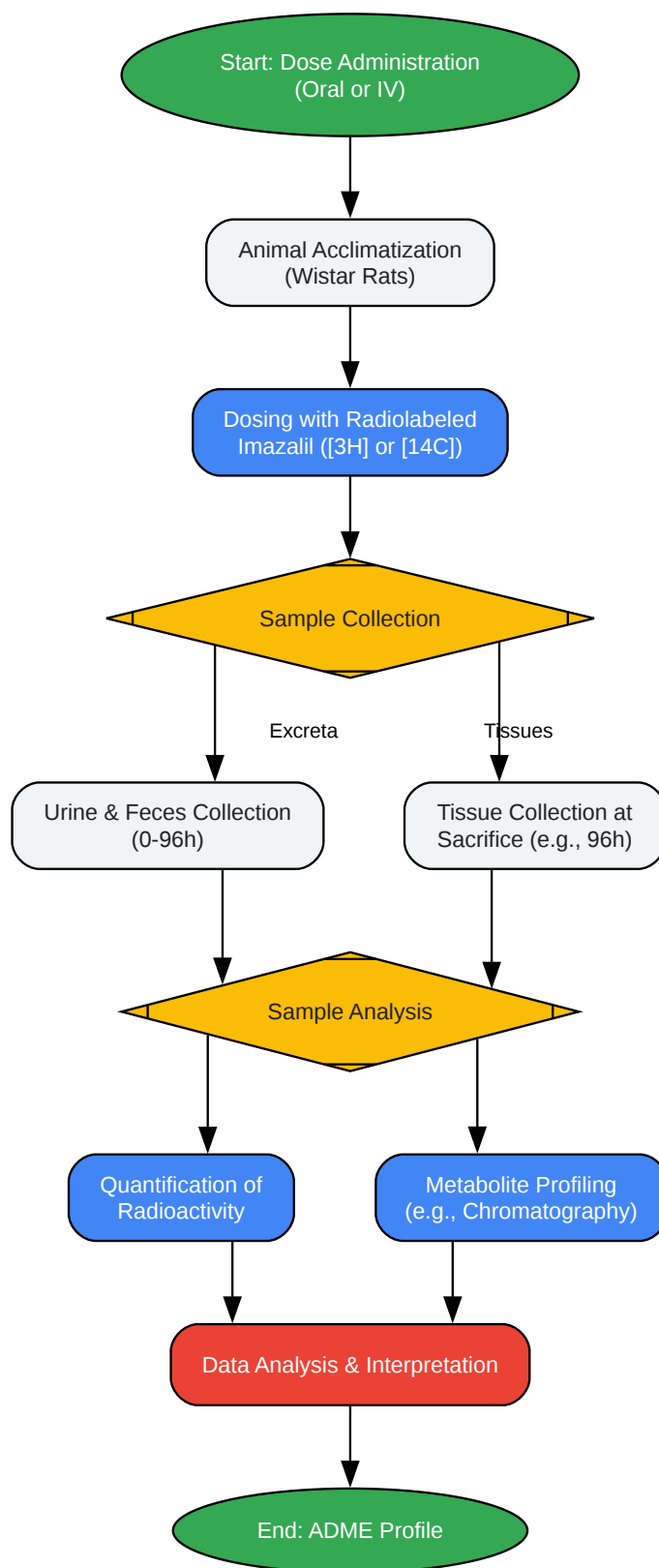
The ADME studies of **Imazalil** in rats have employed standardized methodologies to ensure the reliability and reproducibility of the findings.

### Animal Model and Administration

- Species: Wistar rats[1][2]
- Sex: Both male and female rats were used in the studies[1][2].
- Test Substance: Radiolabeled **Imazalil** ( $[^3\text{H}]$ -**Imazalil** sulfate or  $[^{14}\text{C}]$ -**Imazalil**) was used to trace the compound and its metabolites[1][2][3].
- Administration: The primary route of administration was oral gavage. Intravenous administration was also used as a comparator to assess bioavailability[1][2]. Doses ranged from 1.25 mg/kg bw to 20 mg/kg bw[1][2].

### Sample Collection and Analysis

- Excreta: Urine and feces were collected at various time intervals, typically up to 96 hours post-dosing[1][2][3].
- Tissues: At the end of the study period, animals were euthanized, and various tissues, including the liver, lungs, and kidneys, were collected for residue analysis[1][3].
- Analysis: Radioactivity in the collected samples was quantified to determine the extent of absorption and the routes and rates of excretion. Metabolite profiling was conducted using techniques to separate and identify the chemical structures of the biotransformation products.

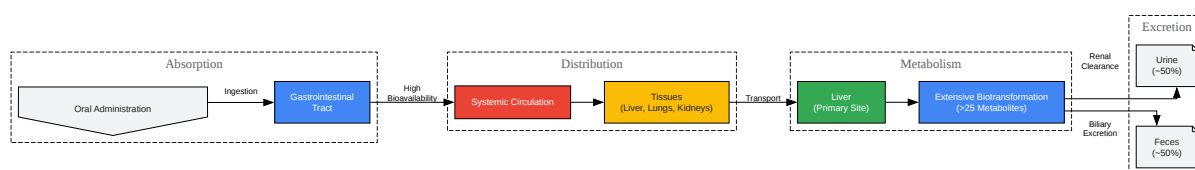


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Caption: Experimental workflow for a typical **Imazalil** ADME study in rats.

## Summary of ADME Process

The overall pharmacokinetic process of **Imazalil** in rats can be summarized as a rapid and efficient absorption from the gut, followed by distribution to tissues, extensive metabolism primarily in the liver, and subsequent rapid excretion of the metabolites in both urine and feces.



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Caption: Logical flow of the ADME process for **Imazalil** in rats.

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